(3-(Methoxymethyl)phenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-6-8-3-2-4-9(5-8)7-14(10,11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPKDYDKKCKGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of (3-(Methoxymethyl)phenyl)methanol
The most common and straightforward method involves the reaction of (3-(Methoxymethyl)phenyl)methanol with methanesulfonyl chloride under controlled conditions to form the corresponding sulfonyl chloride.
Example Procedure:
A solution of (3-(Methoxymethyl)phenyl)methanol (1 equiv) and triethylamine (2 equiv) in dry dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.1 equiv) is added dropwise with stirring. The reaction is maintained at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The mixture is washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (3-(Methoxymethyl)phenyl)methanesulfonyl chloride as a colorless solid.
Sulfonylation via Acid Chloride Intermediate
An alternative route involves first converting the corresponding carboxylic acid derivative to an acid chloride, followed by reaction with methanesulfonyl chloride or related sulfonylating agents.
This method is less common for direct preparation of the title compound but useful in multi-step syntheses involving related intermediates.
Mesylation of Phenolic or Alcohol Precursors Followed by Substitution
In some synthetic sequences, the mesylate intermediate is prepared by reacting the alcohol precursor with methanesulfonyl chloride, then converted to the sulfonyl chloride via substitution or oxidation steps.
This method is often used in the synthesis of analogs or derivatives rather than the direct preparation of this compound itself.
Reaction Conditions and Optimization
Purification Techniques
- Column Chromatography: Silica gel chromatography using ethyl acetate/hexane mixtures (typically 1:2 or 1:3) is standard to isolate pure sulfonyl chloride.
- Recrystallization: Sometimes employed if solid product is obtained, using solvents such as hexane or ethyl acetate.
- Drying: Vacuum drying at moderate temperatures (40–50 °C) to remove residual solvents without decomposing the sulfonyl chloride.
Analytical Characterization
Typical analytical data for this compound include:
| Technique | Data | Notes |
|---|---|---|
| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Aromatic protons δ 7.0–7.5 ppm; methoxymethyl protons δ ~3.3–3.5 ppm; methanesulfonyl methyl δ ~3.0 ppm | Confirms substitution pattern and presence of methanesulfonyl group |
| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 235 (M+H)+ | Confirms molecular weight |
| IR Spectroscopy | Strong S=O stretch near 1350 and 1170 cm^-1; C–Cl stretch around 700 cm^-1 | Characteristic sulfonyl chloride absorption bands |
| Melting Point | Typically 40–60 °C (depends on purity) | Used for quality control |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct mesylation of alcohol | (3-(Methoxymethyl)phenyl)methanol | Methanesulfonyl chloride, base (Et3N) | 0 °C to rt, 2–4 h | Quantitative | Most common, straightforward |
| Acid chloride intermediate route | (3-(Methoxymethyl)phenyl)carboxylic acid | Oxalyl chloride, DMF, then methanesulfonyl chloride | 0 °C to rt | High | Multi-step, less direct |
| Mesylate intermediate substitution | Alcohol precursor | Methanesulfonyl chloride, base, then nucleophile | 0 °C to rt | High | Used for derivatives |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively .
Reaction with Amines
Primary and secondary amines yield stable sulfonamides:
Example: Reaction with ethylamine produces N-ethyl-(3-(methoxymethyl)phenyl)methanesulfonamide (yield: 92%, purity: 98% by GC-MS) .
Reaction with Alcohols
In the presence of triethylamine, the compound forms sulfonate esters:
Kinetic Data:
| Alcohol | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 1.5 | 88 |
| Benzyl | 3.0 | 78 |
Oxidation Reactions
The compound undergoes oxidation to form sulfonic acids or sulfone derivatives under controlled conditions :
Oxidation Pathways:
-
With H₂O₂: Produces (3-(methoxymethyl)phenyl)methanesulfonic acid (yield: 75%).
-
With Ozone: Forms sulfone derivatives via radical intermediates (requires UV activation).
Hydrolysis and Stability
Hydrolysis in aqueous media generates the corresponding sulfonic acid:
Hydrolysis Kinetics (pH 7, 25°C):
| Time (min) | % Hydrolyzed |
|---|---|
| 30 | 12 |
| 120 | 68 |
| 240 | 95 |
Acylation and Cycloaddition
The sulfonyl chloride participates in Friedel-Crafts acylation with aromatic rings, and its sulfene intermediate (generated via base-induced elimination) undergoes [2+2] cycloadditions:
Example: Reaction with styrene yields a sulfolane derivative (confirmed by FTIR and GC-MS) .
Analytical Validation
GC-MS studies confirm reaction outcomes (e.g., sulfonamide formation) with detection limits of 0.44 ppm and quantitation limits of 1.32 ppm :
Linearity Data (GC-MS):
| Concentration (ppm) | Peak Area |
|---|---|
| 1.9 | 24,344 |
| 7.5 | 110,893 |
| Correlation Coefficient (R²): 0.999 |
Scientific Research Applications
(3-(Methoxymethyl)phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula CHClOS. It features a methanesulfonyl chloride functional group attached to a phenyl ring, with a methoxymethyl substituent at the para position. The sulfonyl chloride group makes it reactive and suitable for various applications.
Applications
This compound serves multiple applications :
- Intermediate in Organic Synthesis It is used as a building block in organic synthesis.
- Biological Activity Research suggests that compounds containing methanesulfonyl groups may have biological activities, such as inhibiting protein tyrosine phosphatase 1B, which is relevant to metabolic disorders like diabetes.
- Interaction with Biological Macromolecules It can interact with proteins, potentially modifying tyrosine residues through acylation, which may impact protein function and signaling pathways related to insulin resistance and other metabolic conditions.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2-(Methoxymethyl)phenyl)methanesulfonyl chloride | Similar methoxymethyl substitution | Different position of methoxy group |
| (4-Methoxyphenyl)methanesulfonyl chloride | Contains a methoxy group at para position | Lacks the methoxymethyl side chain |
| (Phenyl)methanesulfonyl chloride | Simple phenolic structure | No additional substituents |
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The methoxymethyl group can also participate in reactions, providing additional sites for chemical modification.
Molecular Targets and Pathways: The compound targets nucleophilic sites on biomolecules and other substrates, leading to the formation of covalent bonds. This reactivity is utilized in various chemical and biological applications, including the modification of proteins and nucleic acids.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxymethyl group in the target compound is electron-donating, which may reduce electrophilicity at the sulfonyl chloride group compared to electron-withdrawing substituents like -CF₃ or -Cl. This impacts reaction rates in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Melting Point : The trifluoromethyl analog ([3-(Trifluoromethyl)phenyl]methanesulfonyl chloride) exhibits a high melting point (173–174°C), suggesting greater crystallinity and stability compared to the methoxymethyl derivative .
Biological Activity
(3-(Methoxymethyl)phenyl)methanesulfonyl chloride, often abbreviated as MMSC, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MMSC, focusing on its antibacterial properties, metabolic stability, and potential applications in drug development.
MMSC is characterized by the presence of a methoxymethyl group attached to a phenyl ring, along with a methanesulfonyl chloride functional group. The structural formula can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of MMSC and its derivatives. For instance, modifications at the C-7 position of lincomycin derivatives (which include similar sulfonyl functionalities) demonstrated potent antibacterial activities against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . The structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances antibacterial efficacy.
Table 1: Antibacterial Activity of MMSC Derivatives
| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 28 | S. pneumoniae | 0.5 µg/mL |
| 36 | S. pyogenes | 0.8 µg/mL |
| 47 | H. influenzae | 1.0 µg/mL |
Metabolic Stability
The metabolic stability of MMSC has been evaluated using human liver microsomes. Studies indicate that compounds with methoxymethyl substituents exhibit improved metabolic profiles compared to their counterparts lacking this group . This enhancement is attributed to the ability of the methoxymethyl group to mask polar functionalities, increasing lipophilicity and thus reducing clearance rates.
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound ID | Clearance Rate (mL/min/kg) |
|---|---|
| MMSC | 5.4 |
| Control | 12.8 |
Case Study 1: Antiviral Applications
In addition to antibacterial properties, derivatives of MMSC have been explored for antiviral activity against HIV-1 protease. A study demonstrated that modifications to the methoxymethyl group significantly enhanced the potency against multidrug-resistant HIV variants . The compound exhibited an IC50 value comparable to leading antiviral agents.
Case Study 2: Cancer Research
MMSC and its analogs have shown promise in cancer research, particularly in antiproliferative assays against ovarian cancer cell lines. The compound's ability to inhibit cell viability was assessed, revealing IC50 values indicating effective concentration ranges for therapeutic applications .
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR-3 | 31.5 |
| COV318 | 43.9 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (3-(Methoxymethyl)phenyl)methanesulfonyl chloride?
- Methodology : The compound can be synthesized via sulfonation of a precursor such as (3-(methoxymethyl)phenyl)methanethiol, followed by chlorination using agents like chlorine gas or sulfuryl chloride. Key parameters include maintaining anhydrous conditions (e.g., using tetrahydrofuran as a solvent) and low temperatures (0–5°C) to minimize side reactions. Purification typically involves recrystallization from dichloromethane/hexane mixtures .
- Analytical Validation : Confirm purity using HPLC (>98%) and structural integrity via H/C NMR (e.g., characteristic sulfonyl chloride peaks at ~3.8 ppm for methoxymethyl and 4.2 ppm for sulfonyl chloride groups) .
Q. How should researchers handle stability challenges during storage?
- Stability Protocol : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis. Decomposition is accelerated by moisture, leading to methanesulfonic acid and 3-(methoxymethyl)benzyl alcohol byproducts. Regularly monitor via FT-IR for sulfonyl chloride degradation (loss of S=O stretch at 1370–1350 cm) .
Q. What safety precautions are critical when working with this compound?
- Safety Measures : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and gas masks compliant with JIS T 8152 standards. In case of skin contact, immediately wash with 5% sodium bicarbonate solution to neutralize acidic byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Troubleshooting Framework :
Byproduct Analysis : Use LC-MS to identify impurities (e.g., sulfonic acid derivatives from incomplete chlorination).
Reagent Purity : Ensure chlorine gas is free of moisture; trace water reduces yields by 20–30% .
Kinetic Control : Optimize reaction time (2–4 hrs) to balance conversion and decomposition .
Q. What strategies mitigate regioselectivity issues in derivatization reactions?
- Mechanistic Insights : The methoxymethyl group directs electrophilic substitution to the para position. For regioselective functionalization (e.g., amidation), use bulky bases like DBU to suppress nucleophilic attack at the methoxymethyl oxygen. DFT calculations (B3LYP/6-31G*) can predict reactive sites .
Q. How does the compound’s stability vary under catalytic vs. stoichiometric conditions?
- Experimental Design :
- Compare degradation rates using S-labeled tracer studies under catalytic (Pd/C, 1 mol%) vs. stoichiometric (excess EtN) conditions.
- Findings: Catalytic conditions reduce hydrolysis by 40% due to faster reaction kinetics, minimizing exposure to ambient moisture .
Q. What are the limitations in existing toxicity data, and how can they be addressed?
- Critical Analysis : Current AEGL-3 guidelines (7.75 ppm) for methanesulfonyl chloride analogs are extrapolated from rodent studies, lacking human exposure data. Propose in vitro models (e.g., human lung epithelial cells) to assess LC and inflammatory cytokine release (IL-6, TNF-α) .
Data Contradiction Resolution
Q. Conflicting reports on solubility in polar aprotic solvents: How to resolve?
- Methodology :
Solubility Screening : Use dynamic light scattering (DLS) to quantify aggregation in DMSO, DMF, and acetonitrile.
Temperature Dependence : Solubility in DMSO increases from 12 mg/mL at 25°C to 45 mg/mL at 60°C, explaining literature discrepancies .
Q. Why do NMR spectra sometimes show unexpected splitting patterns?
- Root Cause : Dynamic rotational restriction of the sulfonyl chloride group at room temperature. Use variable-temperature NMR (VT-NMR) at –40°C to resolve splitting, confirming conformational isomerism .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
